molecular formula C10H12F3NO B14610208 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 60036-83-1

3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B14610208
CAS No.: 60036-83-1
M. Wt: 219.20 g/mol
InChI Key: WNBBYJNHBGAOLR-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoroethyl group (-CF3CH2-) attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3-methoxyaniline and 2,2,2-trifluoroethylamine.

    Catalyst: Commonly used catalysts include iron porphyrin or other transition metal complexes.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the reaction mixture to temperatures around 60-80°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
  • 4-Methyl-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60036-83-1

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-14(7-10(11,12)13)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3

InChI Key

WNBBYJNHBGAOLR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)C1=CC(=CC=C1)OC

Origin of Product

United States

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